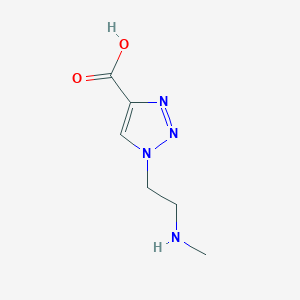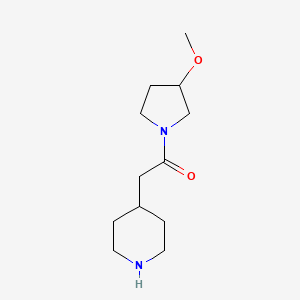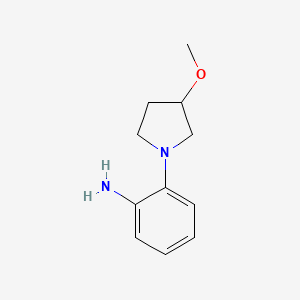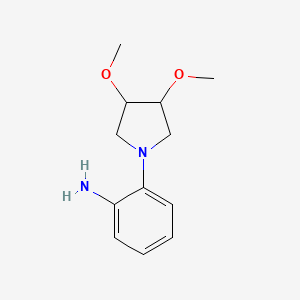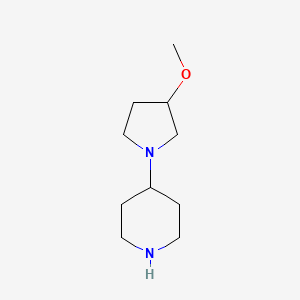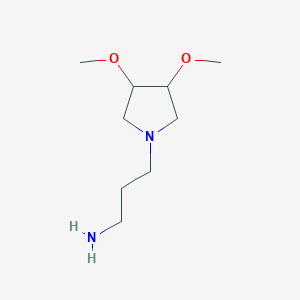
1-(2-Fluoropyridin-4-yl)-4-methylpiperazine
Descripción general
Descripción
1-(2-Fluoropyridin-4-yl)-4-methylpiperazine is a chemical compound . It is also known as FPM. The molecular weight of its dihydrochloride form is 254.13 .
Molecular Structure Analysis
The InChI code for 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine dihydrochloride is1S/C9H12FN3.2ClH/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H . Physical And Chemical Properties Analysis
The physical form of 1-(2-Fluoropyridin-4-yl)-4-methylpiperazine dihydrochloride is solid . The molecular weight of its dihydrochloride form is 254.13 .Aplicaciones Científicas De Investigación
Radioligand Development for Neuroinflammation Imaging
Researchers synthesized derivatives of methylpiperazine for potential use as PET (Positron Emission Tomography) agents targeting the IRAK4 enzyme in neuroinflammation. The derivatives showed high radiochemical yield and purity, indicating their suitability for imaging applications in neuroinflammation studies (Wang et al., 2018).
Antimicrobial and Antihistaminic Agents
A study focused on the synthesis and biological evaluation of benzimidazole derivatives, demonstrating antimicrobial and antihistaminic activities. These compounds, including derivatives of 4-methylpiperazine, highlight the versatility of methylpiperazine-based structures in developing new therapeutic agents (Ozbey, Kuş, & Göker, 2001).
Pesticidal Activity
A derivative of methylpiperazine exhibited potent larvicidal and fungicidal activities against mosquito larvae and a phytopathogenic fungus, respectively. This suggests its potential as a lead compound for developing new pesticides (Choi et al., 2015).
Analgesic Compounds
The structural characterization of analgesic isothiazolopyridines of Mannich base type, including 4-methylpiperazine derivatives, provided insights into their molecular interactions and potential analgesic properties (Karczmarzyk & Malinka, 2008).
Histamine H4 Receptor Ligands
Research on 2-aminopyrimidine derivatives as histamine H4 receptor ligands led to the identification of compounds with potential anti-inflammatory and antinociceptive activities. These findings underscore the therapeutic potential of methylpiperazine derivatives in treating pain and inflammation (Altenbach et al., 2008).
Propiedades
IUPAC Name |
1-(2-fluoropyridin-4-yl)-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-13-4-6-14(7-5-13)9-2-3-12-10(11)8-9/h2-3,8H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBBOGAHTIDZKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropyridin-4-yl)-4-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




